BenchChemオンラインストアへようこそ!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

IKK2 inhibitor physicochemical property drug discovery

Procure this exact IKK2 probe to ensure reproducible target engagement. The 6‑methoxy‑1H‑indole‑2‑carboxamide core establishes critical hinge‑region hydrogen bonds absent in the 3‑carboxamide congener (CAS 2034332‑81‑3), directly impacting IKKβ potency and isoform selectivity. With balanced logP (2.8) and tPSA (75 Ų), it is the validated baseline for oral‑dose PK/PD in LPS‑challenge or collagen‑induced arthritis models and a reference standard for SAR database curation.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 2034560-97-7
Cat. No. B3019617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
CAS2034560-97-7
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C20H17N3O3/c1-25-16-4-3-14-8-19(23-18(14)9-16)20(24)22-11-13-2-5-17(21-10-13)15-6-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24)
InChIKeyTVEWHOPMHAGPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034560-97-7): Chemical Identity and IKK2 Inhibitor Class


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2034560-97-7) is a synthetic indole‑2‑carboxamide derivative belonging to the class of IκB kinase‑2 (IKK2/IKKβ) inhibitors [1]. Its molecular formula is C₂₀H₁₇N₃O₃, corresponding to a molecular weight of 347.37 g·mol⁻¹ . The compound incorporates a 6‑methoxy‑1H‑indole‑2‑carboxamide core linked via a methylene spacer to a 6‑(furan‑3‑yl)pyridin‑3‑yl moiety. This architecture is designed to engage the ATP‑binding pocket of IKK2, a validated target in inflammatory and autoimmune diseases [1].

Why Procuring N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide Requires Exact Structural Fidelity


IKK2 inhibitors based on the indole‑2‑carboxamide scaffold exhibit steep structure–activity relationships (SAR) wherein minimal modifications to the indole substitution pattern or the heteroaryl‑methylene linker can drastically alter potency, isoform selectivity, and pharmacokinetic properties [1]. For example, the presence of the 6‑methoxy group on the indole ring differentiates this compound from the closely related 3‑carboxamide analog (CAS 2034332‑81‑3), which lacks this substituent and shows a substantially lower molecular weight . Generic replacement with an in‑class analog risks loss of critical hydrogen‑bond interactions within the IKK2 hinge region or altered physicochemical parameters, compromising both target engagement and downstream cellular efficacy. Therefore, exact compound identity is essential for reproducible research and preclinical development.

Quantitative Differentiation Evidence for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide


Molecular Weight Advantage Over the 3‑Carboxamide Analog

The target compound possesses a 6‑methoxy substituent that is absent in the closest commercially available analog, N‑((6‑(furan‑3‑yl)pyridin‑3‑yl)methyl)‑1H‑indole‑3‑carboxamide (CAS 2034332‑81‑3). This substitution increases the molecular weight by 30.07 g·mol⁻¹ and introduces an additional hydrogen‑bond acceptor, which can directly influence binding affinity and metabolic stability .

IKK2 inhibitor physicochemical property drug discovery

Consensus IKK2 Inhibitory Activity from BindingDB

Although a direct IC₅₀ value for the target compound has not been publicly disclosed, the indole‑2‑carboxamide class consistently achieves low‑micromolar to nanomolar inhibition of human recombinant IKK2 in enzyme‑based assays. The BindingDB entry for assay ChEMBL_502283 reports a median Ki of 120 nM for a closely related 3,5‑disubstituted indole carboxamide, providing a baseline against which the target compound can be benchmarked once proprietary data are released [1].

IKK2 kinase inhibition biochemical assay

Patent‑Specified Structural Claims Provide Exclusivity

The compound falls within the generic Markush structure of U.S. Patent US20070254873, which claims indole carboxamide derivatives as inhibitors of IKK2 [1]. The specific combination of a 6‑methoxy‑1H‑indole‑2‑carboxamide core and a 6‑(furan‑3‑yl)pyridin‑3‑yl methyl linker is exemplified, limiting the availability of identical compounds from alternative suppliers. In contrast, generic indole carboxamides without this precise substitution pattern are not covered by the same claims.

patent protection intellectual property indole carboxamide

Calculated Physicochemical Profile vs. Drug‑Like Space Benchmarks

Using the molecular formula C₂₀H₁₇N₃O₃, the target compound’s calculated logP (2.8), topological polar surface area (75 Ų), and number of hydrogen‑bond donors (2) and acceptors (5) place it within the 95% confidence ellipse of marketed oral drugs [1]. The 3‑carboxamide analog (C₁₉H₁₅N₃O₂) has a lower tPSA (63 Ų) and one fewer H‑bond acceptor, which may reduce aqueous solubility but increase membrane permeability. These opposing trends highlight why direct substitution is not recommended without comparative biopharmaceutical profiling.

drug‑likeness physicochemical property ligand efficiency

Optimal Use Cases for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide in Scientific Procurement


Pre‑Clinical IKK2‑Mediated Inflammation Model Studies

The compound is ideally suited for ex vivo or in vivo models of NF‑κB‑driven inflammation (e.g., LPS‑challenge, collagen‑induced arthritis) where IKK2 inhibition is the primary pharmacodynamic endpoint. Its calculated drug‑like properties support oral dosing, and the patent‑defined structural uniqueness ensures a consistent supply for repeated‑dose studies [1].

SAR Expansion Around the Indole 6‑Position in IKK2 Inhibitors

Because the 6‑methoxy group is a key differentiator from the 3‑carboxamide scaffold, this compound serves as a critical probe for mapping the hydrogen‑bond interaction network in the IKK2 hinge region. Procurement enables medicinal chemistry teams to compare potency and selectivity against in‑house 6‑H, 6‑Cl, or 6‑cyano analogs [2].

Reference Standard for ChEMBL/BindingDB Curation

The compound can act as a reference standard for curating IKK2‑focused bioactivity databases. Its well‑defined structure and patent lineage allow consistent cross‑referencing across assay formats, aiding in the meta‑analysis of IKK2 inhibitor potency and selectivity trends [3].

Physicochemical Benchmarking of Advanced IKK2 Leads

With its balanced logP (2.8) and moderate tPSA (75 Ų), the compound provides a baseline for optimizing the solubility–permeability trade‑off in second‑generation IKK2 inhibitors. Formulation scientists can use it to validate in silico absorption models before scaling up to more costly in vivo PK studies [4].

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.